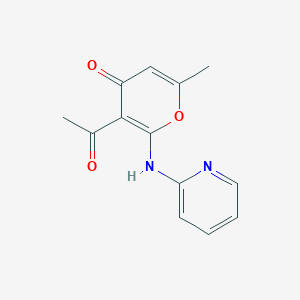

3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-アセチル-6-メチル-2-(2-ピリジニルアミノ)-4H-ピラン-4-オンは、ピラン環、ピリジン環、および様々な官能基を含む複雑な構造を持つ有機化合物です。

2. 製法

合成経路と反応条件

3-アセチル-6-メチル-2-(2-ピリジニルアミノ)-4H-ピラン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、酸性または塩基性条件下で2-アセチル-6-メチル-4H-ピラン-4-オンと2-アミノピリジンを縮合させることが含まれます。反応には、効率的に進行するために触媒が必要となる場合があり、エタノールやメタノールなどの溶媒中で行うことができます。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用されますが、より大規模で行われます。このプロセスは、収率と純度が最適化され、多くの場合、連続式反応器と再結晶やクロマトグラフィーなどの高度な精製技術が用いられます。

3. 化学反応解析

反応の種類

3-アセチル-6-メチル-2-(2-ピリジニルアミノ)-4H-ピラン-4-オンは、次のような様々な化学反応を受けることができます。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。

還元: 還元反応により、この化合物をアルコールまたはアミンに変換することができます。

置換: この化合物は、求核置換反応または求電子置換反応に関与し、官能基が他の基に置き換えられる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲン、酸、または塩基が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりカルボン酸が生成される可能性がありますが、還元によりアルコールまたはアミンが生成される可能性があります。

4. 科学研究への応用

3-アセチル-6-メチル-2-(2-ピリジニルアミノ)-4H-ピラン-4-オンは、科学研究でいくつかの応用があります。

化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 抗菌性や抗癌性など、その潜在的な生物活性について研究されています。

医学: その潜在的な治療効果について、および創薬におけるリード化合物として調査されています。

産業: 新規材料の開発に利用され、他の複雑な分子の合成における中間体として使用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-acetyl-6-methyl-4H-pyran-4-one with 2-aminopyridine under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

作用機序

3-アセチル-6-メチル-2-(2-ピリジニルアミノ)-4H-ピラン-4-オンがその効果を発揮するメカニズムには、特定の分子標的や経路との相互作用が含まれます。例えば、酵素や受容体に結合し、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。正確な経路は、特定の用途と使用のコンテキストによって異なります。

6. 類似化合物の比較

類似化合物

2-アセチル-6-メチル-4H-ピラン-4-オン: ピリジニルアミノ基を欠いており、化学的性質と反応性が異なります。

3-アセチル-2-(2-ピリジニルアミノ)-4H-ピラン-4-オン: 類似の構造をしていますが、置換パターンが異なり、化学的挙動に影響を与えます。

類似化合物との比較

Similar Compounds

2-Acetyl-6-methyl-4H-pyran-4-one: Lacks the pyridinylamino group, leading to different chemical properties and reactivity.

3-Acetyl-2-(2-pyridinylamino)-4H-pyran-4-one: Similar structure but different substitution pattern, affecting its chemical behavior.

特性

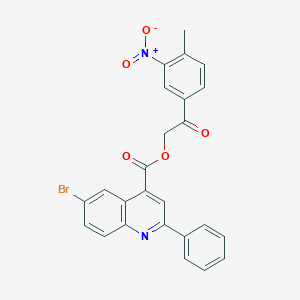

分子式 |

C13H12N2O3 |

|---|---|

分子量 |

244.25 g/mol |

IUPAC名 |

3-acetyl-6-methyl-2-(pyridin-2-ylamino)pyran-4-one |

InChI |

InChI=1S/C13H12N2O3/c1-8-7-10(17)12(9(2)16)13(18-8)15-11-5-3-4-6-14-11/h3-7H,1-2H3,(H,14,15) |

InChIキー |

USRGFLALKOMVQU-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)C(=C(O1)NC2=CC=CC=N2)C(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)